molecular formula C6H6ClIN2 B8814804 4-Chloro-6-ethyl-5-iodopyrimidine CAS No. 141602-29-1

4-Chloro-6-ethyl-5-iodopyrimidine

Cat. No.: B8814804
CAS No.: 141602-29-1
M. Wt: 268.48 g/mol
InChI Key: KFFALMIPOSPDGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-ethyl-5-iodopyrimidine (CAS 141602-29-1) is a halogenated pyrimidine derivative that serves as a critical synthetic intermediate in medicinal chemistry and antiviral research. With the molecular formula C 6 H 6 ClIN 2 and a molecular weight of 268.48 g/mol, this compound is a valuable heterocyclic building block . Its molecular structure features both chloro and iodo substituents, which make it a versatile substrate for further functionalization via metal-catalyzed cross-coupling reactions and nucleophilic substitutions. Pyrimidine scaffolds are of significant research interest for developing novel bioactive molecules. Specifically, functionalized pyrimidines like this compound are key precursors in the synthesis of fleximer nucleoside analogues, a class of compounds investigated for their broad-spectrum antiviral activity . These flexible nucleosides have demonstrated low micromolar efficacy against viruses such as the Middle East Respiratory Syndrome coronavirus (MERS-CoV) and the Ebola virus (EBOV) by potentially overcoming antiviral resistance mechanisms . Researchers utilize this compound to probe the effects of pyrimidine functional group switches on antiviral activity, cytotoxicity, and molecular conformation, making it an essential tool for Structure-Activity Relationship (SAR) studies . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

141602-29-1

Molecular Formula

C6H6ClIN2

Molecular Weight

268.48 g/mol

IUPAC Name

4-chloro-6-ethyl-5-iodopyrimidine

InChI

InChI=1S/C6H6ClIN2/c1-2-4-5(8)6(7)10-3-9-4/h3H,2H2,1H3

InChI Key

KFFALMIPOSPDGL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC=N1)Cl)I

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

4-Chloro-6-ethyl-5-iodopyrimidine has been investigated for its anticancer properties. Research indicates that derivatives of this compound can inhibit specific cancer cell lines, demonstrating significant cytotoxic effects. For instance, studies have shown that pyrimidine derivatives exhibit selective activity against breast and renal cancer cells when evaluated against the National Cancer Institute's 60 human cancer cell line panel .

Targeting Protein Interactions

The compound has been utilized in the design of inhibitors targeting protein-protein interactions, particularly in cancer therapy. A notable study reported the development of benzimidazolone inhibitors that disrupt the interaction between BCL6 and its co-repressors, with some derivatives showing rapid degradation of BCL6 in lymphoma models . This mechanism highlights the potential of this compound as a scaffold for creating novel therapeutic agents.

Synthetic Routes

The synthesis of this compound typically involves multiple steps including halogenation and coupling reactions. For example, one method involves the reaction of 5-Iodo-4(3H)-pyrimidinone with chlorinating agents under reflux conditions to yield the target compound with high purity .

Structural Characterization

Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of synthesized compounds. The structural studies provide insights into the electronic properties of this compound, which can influence its reactivity and biological activity .

Case Studies

Several case studies have illustrated the efficacy of this compound derivatives:

  • Cholinesterase Inhibition : Some derivatives have demonstrated inhibitory effects on cholinesterases, which are relevant in neurodegenerative diseases like Alzheimer's .
  • Antimicrobial Properties : Initial screenings suggest that certain derivatives may possess antimicrobial activity against specific bacterial strains, indicating potential applications in treating infections .

Data Tables

Application AreaSpecific Use CaseReference
Anticancer ActivitySelective inhibition of breast and renal cancer cells
Protein InteractionInhibitors targeting BCL6 for lymphoma treatment
Cholinesterase InhibitionPotential use in neurodegenerative diseases
Antimicrobial ActivityInhibition of bacterial growth

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below highlights key structural analogues and their differences:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Features/Applications References
4-Chloro-6-ethyl-5-iodopyrimidine Cl (4), I (5), Ethyl (6) 314.51 (calculated) Halogen-rich; cross-coupling precursor
6-Chloro-4-hydroxypyrimidine Cl (6), OH (4) 130.53 Polar; used in synthesis of antimetabolites
4-Chloro-5-iodo-6-methylpyrimidin-2-amine Cl (4), I (5), Methyl (6), NH₂ (2) 285.52 Amino group enhances solubility; drug intermediate
4-Chloro-5-ethyl-6-(methylthio)pyrimidine Cl (4), Ethyl (5), SMe (6) 188.68 Thioether group; potential agrochemical use
4,6-Dichloro-5-methoxypyrimidine Cl (4,6), OMe (5) 193.00 Electron-withdrawing groups; crystallography studies
Pyrimethamine (5-(4-Chlorophenyl)-6-ethyl-2,4-diaminopyrimidine) Cl-Ph (5), Ethyl (6), NH₂ (2,4) 248.71 Antimalarial drug; diamine functionality

Key Observations:

  • Halogen Effects : The iodine atom in this compound offers superior leaving-group ability compared to chlorine or fluorine, enabling efficient Suzuki or Ullmann couplings . In contrast, 4,6-Dichloro-5-methoxypyrimidine (Cl and OMe) exhibits strong intermolecular Cl···N interactions in crystal structures, influencing its solid-state properties .
  • Alkyl vs. Pyrimethamine’s 4-chlorophenyl group confers specificity for parasitic dihydrofolate reductase .
  • Functional Group Diversity : The methylthio group in 4-Chloro-5-ethyl-6-(methylthio)pyrimidine introduces sulfur-based reactivity (e.g., oxidation to sulfones), whereas hydroxypyrimidines (e.g., 6-Chloro-4-hydroxypyrimidine) are more hydrophilic and prone to hydrogen bonding .

Crystallographic and Structural Insights

  • Halogen Bonding : In 4,6-Dichloro-5-methoxypyrimidine, Cl···N interactions (3.09–3.10 Å) stabilize the crystal lattice . The larger iodine atom in this compound may form longer halogen bonds, altering packing efficiency.

Q & A

Basic Research Questions

Q. What are the critical experimental safety protocols for handling 4-Chloro-6-ethyl-5-iodopyrimidine?

  • Methodological Answer :

  • Use PPE (gloves, lab coat, goggles) to prevent skin/eye contact. Avoid inhalation by working in a fume hood or glovebox .
  • Employ filtered pipette tips to minimize cross-contamination during synthesis .
  • Segregate waste into halogenated and non-halogenated categories for disposal by certified agencies to prevent environmental contamination .

Q. How can researchers optimize the synthesis of this compound from precursor compounds?

  • Methodological Answer :

  • Use phosphoryl chloride (POCl₃) for chlorination steps, as demonstrated in analogous pyrimidine syntheses (e.g., 6-chloro-4-methyl-2-phenyl-5-pyridinecarbonitrile) .
  • Monitor reaction progress via TLC or HPLC, adjusting temperature (typically 80–110°C) and stoichiometry (1:1.2 molar ratio of precursor to halogenating agent) to maximize yield .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm substitution patterns (e.g., ethyl group at C6, iodine at C5). Compare chemical shifts with structurally similar compounds like 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine .
  • XRD : Resolve crystal structures via single-crystal X-ray diffraction, as applied to pyrido[4,3-d]pyrimidine derivatives .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity trends in this compound?

  • Methodological Answer :

  • Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, iodine at C5 may act as an electrophilic center in cross-coupling reactions .
  • Simulate reaction pathways using Gaussian or ORCA software, referencing studies on pyrimidine tautomerism and halogen bonding .

Q. What strategies resolve contradictions in reported reaction yields for halogenated pyrimidines?

  • Methodological Answer :

  • Analyze solvent polarity effects: Polar aprotic solvents (DMF, DMSO) enhance iodine substitution but may promote side reactions with ethyl groups. Compare with non-polar solvents (toluene) .
  • Validate purity via GC-MS or elemental analysis to rule out byproducts (e.g., dehalogenated species) .

Q. How do steric and electronic effects influence the regioselectivity of this compound in Suzuki-Miyaura couplings?

  • Methodological Answer :

  • Use steric maps (e.g., Tolman cone angles) to assess ligand compatibility. Bulky ligands (SPhos) may favor coupling at C4 over C5 due to steric hindrance from the ethyl group .
  • Evaluate electronic parameters via Hammett plots: Electron-withdrawing iodine at C5 increases electrophilicity at C4, enhancing cross-coupling efficiency .

Q. What advanced analytical approaches address challenges in quantifying trace degradation products of this compound?

  • Methodological Answer :

  • Deploy LC-HRMS with isotopic labeling to track degradation pathways (e.g., hydrolytic loss of iodine) .
  • Use synchrotron-based microspectroscopy for surface adsorption studies, as applied to indoor air chemistry analyses of halogenated organics .

Methodological Design & Data Analysis

Q. How should researchers design experiments to study the environmental fate of this compound?

  • Methodological Answer :

  • Conduct soil/water microcosm studies under controlled redox conditions to simulate aerobic/anaerobic degradation .
  • Apply QSAR models to predict bioaccumulation potential, using logP values from PubChem (estimated 2.8–3.2) .

Q. What statistical methods are appropriate for analyzing inconsistent bioactivity data in structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Perform multivariate regression to isolate variables (e.g., substituent electronegativity, steric bulk). Use ANOVA to test significance of iodine vs. other halogens .
  • Apply machine learning (Random Forest, SVM) to identify hidden patterns in bioassay datasets .

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